molecular formula C18H28N6O5 B2443296 ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 851941-49-6

ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No.: B2443296
CAS No.: 851941-49-6
M. Wt: 408.459
InChI Key: YQSPHPSRPKQLAL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a piperazine ring and a purine ring, both of which are common structures in medicinal chemistry . Piperazine rings are often found in drugs or bioactive molecules due to their conformational flexibility and the polar nitrogen atoms in the ring, which enhance favorable interaction with macromolecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Piperazine derivatives can undergo a variety of reactions, including cross-coupling with aryl iodides and Buchwald-Hartwig coupling reactions with aryl halides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl piperazine-1-carboxylate, a related compound, is a solid with a melting point of 43-47 °C .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Both piperazine and purine rings are found in a variety of biologically active compounds, suggesting that this compound could have multiple potential mechanisms of action .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of biological activities associated with piperazine and purine derivatives, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O5/c1-4-29-18(28)23-9-7-22(8-10-23)12-13-19-15-14(24(13)6-5-11-25)16(26)21(3)17(27)20(15)2/h25H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSPHPSRPKQLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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